Cas no 1664-33-1 (6,9-Diazaspiro[4.5]decan-10-one)

6,9-Diazaspiro[4.5]decan-10-one is a bicyclic spiro compound featuring a unique fused ring structure with nitrogen atoms at the 6 and 9 positions. This heterocyclic scaffold is of significant interest in medicinal chemistry due to its rigid framework, which can enhance binding affinity and selectivity in drug design. The presence of both spiro and diaza functionalities offers versatility for further functionalization, making it a valuable intermediate in synthesizing bioactive molecules. Its stability and well-defined stereochemistry further contribute to its utility in developing pharmacophores for targets such as CNS and enzyme inhibitors. The compound’s structural complexity enables exploration of novel chemical space in pharmaceutical research.
6,9-Diazaspiro[4.5]decan-10-one structure
1664-33-1 structure
Product Name:6,9-Diazaspiro[4.5]decan-10-one
CAS No:1664-33-1
MF:C8H14N2O
MW:154.209561824799
MDL:MFCD07373480
CID:117929
PubChem ID:39044406
Update Time:2025-10-21

6,9-Diazaspiro[4.5]decan-10-one Chemical and Physical Properties

Names and Identifiers

    • 6,9-Diazaspiro[4.5]decan-10-one
    • 4-PROP-2-EN-1-YLPIPERAZINE-1-CARBALDEHYDE
    • 6,9-Diazaspiro[4.5]decan-10-one(7CI,8CI)
    • 6,9-diazaspiro[4.5]decan-10-one(SALTDATA: FREE)
    • 1664-33-1
    • EN300-210032
    • AB37193
    • VS-02729
    • F1906-0106
    • SCHEMBL1012089
    • BAA66433
    • CCG-355620
    • AKOS002683168
    • DTXSID90653423
    • STK652363
    • DB-155894
    • BBL010892
    • MDL: MFCD07373480
    • Inchi: 1S/C8H14N2O/c11-7-8(3-1-2-4-8)10-6-5-9-7/h10H,1-6H2,(H,9,11)
    • InChI Key: HOOFQCLLFLKXDW-UHFFFAOYSA-N
    • SMILES: O=C1C2(CCCC2)NCCN1

Computed Properties

  • Exact Mass: 154.11072
  • Monoisotopic Mass: 154.110613074g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 173
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0
  • Topological Polar Surface Area: 41.1Ų

Experimental Properties

  • PSA: 41.13

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6,9-Diazaspiro[4.5]decan-10-one Suppliers

Amadis Chemical Company Limited
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(CAS:1664-33-1)6,9-Diazaspiro[4.5]decan-10-one
Order Number:A1135612
Stock Status:in Stock
Quantity:10g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 22:40
Price ($):365.0
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6,9-Diazaspiro[4.5]decan-10-one Related Literature

Additional information on 6,9-Diazaspiro[4.5]decan-10-one

Introduction to 6,9-Diazaspiro[4.5]decan-10-one (CAS No. 1664-33-1)

6,9-Diazaspiro[4.5]decan-10-one, identified by its Chemical Abstracts Service (CAS) number 1664-33-1, is a heterocyclic compound that has garnered significant attention in the field of medicinal chemistry and drug discovery. This spirocyclic structure, featuring a nitrogen-containing ring fused with a decanone backbone, exhibits unique physicochemical properties that make it a promising scaffold for developing novel therapeutic agents.

The molecular framework of 6,9-Diazaspiro[4.5]decan-10-one consists of a spiro center connecting two distinct rings: a five-membered azacyclic ring and a seven-membered decane ring. The presence of two nitrogen atoms within the azacyclic ring introduces basic functionalities, which can be exploited for interactions with biological targets such as enzymes and receptors. This structural motif has been explored in various pharmacophore designs due to its ability to accommodate diverse substituents while maintaining rigidity and conformational stability.

Recent advancements in computational chemistry and molecular modeling have highlighted the potential of 6,9-Diazaspiro[4.5]decan-10-one as a lead compound for addressing neurological disorders. Studies indicate that the spirocyclic scaffold can modulate the activity of neurotransmitter receptors, including serotonin and dopamine receptors, which are implicated in conditions such as depression, anxiety, and Parkinson's disease. The nitrogen atoms within the heterocycle further enhance binding affinity by forming hydrogen bonds with polar residues in protein targets.

In parallel, synthetic methodologies have been refined to facilitate the preparation of 6,9-Diazaspiro[4.5]decan-10-one and its derivatives. Modern techniques such as transition-metal-catalyzed coupling reactions and asymmetric synthesis have enabled the introduction of functional groups with high precision, allowing chemists to fine-tune pharmacological properties. For instance, modifications at the ketone position or the nitrogen atoms have been shown to influence metabolic stability and bioavailability, critical factors in drug development.

The compound's relevance extends to its role as an intermediate in the synthesis of more complex molecules. Researchers have leveraged 6,9-Diazaspiro[4.5]decan-10-one to construct hybrid structures that combine features of multiple drug classes. Such hybrids often exhibit enhanced efficacy and reduced side effects compared to single-target agents. This approach aligns with the growing trend toward polypharmacology—a strategy that targets multiple disease pathways simultaneously.

Emerging evidence from preclinical studies suggests that derivatives of 6,9-Diazaspiro[4.5]decan-10-one may possess anti-inflammatory properties by inhibiting key enzymes involved in cytokine production. The spirocyclic core's ability to engage with both lipophilic and hydrophilic regions of biological targets makes it an attractive candidate for modulating inflammatory responses without compromising selectivity. This has sparked interest in exploring its potential for treating chronic inflammatory diseases such as rheumatoid arthritis and Crohn's disease.

The synthesis of enantiomerically pure forms of 6,9-Diazaspiro[4.5]decan-10-one has been a focus of stereochemical investigations. Chiral auxiliaries and catalysts have been employed to achieve high enantiomeric excesses, which are essential for drugs where stereochemistry dictates efficacy and safety profiles. Such efforts underscore the importance of chiral chemistry in optimizing pharmaceutical candidates.

Looking ahead, the future applications of 6,9-Diazaspiro[4.5]decan-10-one may expand into areas beyond traditional small-molecule drug discovery. Its structural versatility makes it a viable candidate for developing biologics or peptide mimetics through constrained design principles inspired by its spirocyclic architecture. Additionally, advances in nanotechnology could enable the incorporation of this scaffold into targeted drug delivery systems, enhancing therapeutic outcomes.

The compound's compatibility with green chemistry principles is another encouraging aspect. Efforts to minimize waste and reduce solvent usage during its synthesis align with global initiatives to promote sustainable pharmaceutical manufacturing practices. Such environmentally conscious approaches are increasingly integral to medicinal chemistry research.

In conclusion,6,9-Diazaspiro[4.5]decan-10-one (CAS No. 1664-33-1) represents a structurally intriguing molecule with broad therapeutic implications across multiple disease areas including neurological disorders and inflammation-related conditions. Its unique chemical properties combined with recent advances in synthetic methodologies position it as a valuable asset for future drug development endeavors.

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(CAS:1664-33-1)6,9-Diazaspiro[4.5]decan-10-one
A1135612
Purity:99%
Quantity:10g
Price ($):365.0
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